molecular formula C17H25ClN2O B7913506 N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide

Cat. No.: B7913506
M. Wt: 308.8 g/mol
InChI Key: OVXGJCPJTJLKOK-UHFFFAOYSA-N
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Description

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide (CAS 1353947-47-3) is a chloroacetamide derivative of interest in medicinal chemistry and organic synthesis . This compound features a piperidine ring core substituted with a benzyl group, an ethyl-acetamide chain, and a reactive chloroacetyl moiety . The chloroacetyl group is a key functional handle, making the molecule a valuable intermediate for nucleophilic substitution reactions, which can be used to create a diverse array of more complex chemical structures for research purposes . Compounds within this chemical class, particularly those incorporating piperidine and acetamide structures, are frequently investigated for their potential interactions with the central nervous system . For instance, research on related 4-anilidopiperidine scaffolds highlights their significance in designing novel ligands for neurological targets, such as opioid receptors . Similarly, other N-piperidinyl acetamide derivatives have been studied as calcium channel blockers, indicating potential applications in researching conditions like epilepsy and pain . The structural elements of this compound suggest it may serve as a key intermediate in the synthesis of potential pharmacological agents. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[(1-benzylpiperidin-2-yl)methyl]-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-2-19(17(21)12-18)14-16-10-6-7-11-20(16)13-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXGJCPJTJLKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The synthesis begins with the preparation of the piperidine core. A common approach involves cyclization of 1,5-diaminopentane derivatives under acidic or basic conditions. For instance, reductive amination of glutaraldehyde with ammonium acetate in the presence of sodium cyanoborohydride yields the piperidine ring. Alternatively, catalytic hydrogenation of pyridine derivatives over palladium-on-carbon provides an efficient route to substituted piperidines.

Introduction of the Benzyl Group

Benzylation of the piperidine nitrogen is typically achieved using benzyl chloride or bromide in the presence of a base such as potassium carbonate. In a representative procedure, piperidin-2-ylmethanamine is reacted with benzyl chloride (1.2 equivalents) in anhydrous dichloromethane at 0–5°C, followed by stirring at room temperature for 12 hours. This step achieves >85% yield when conducted under inert atmosphere to prevent oxidative side reactions.

Acetamide Moiety Incorporation

The chloroacetamide group is introduced via nucleophilic acyl substitution. A chilled solution of 2-chloroacetyl chloride (1.5 equivalents) in dichloromethane is added dropwise to the benzylated piperidine intermediate, with triethylamine serving as a proton scavenger. Key parameters include:

  • Temperature: –10°C to 0°C to minimize hydrolysis

  • Reaction time: 3–4 hours

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

Ethylation of the Amide Nitrogen

Final N-ethylation employs ethyl iodide or diethyl sulfate under basic conditions. In optimized protocols, the acetamide intermediate is dissolved in dimethylformamide and treated with ethyl iodide (2.0 equivalents) in the presence of potassium tert-butoxide at 60°C for 6 hours. This step typically achieves 70–75% yield, with purification via silica gel chromatography using ethyl acetate/hexane (3:7) eluent.

Reaction Optimization and Process Parameters

Temperature and Pressure Effects

Critical temperature ranges for each synthetic stage were determined through systematic studies:

Reaction StepOptimal Temperature RangeYield Improvement
Benzylation0–25°C12%
Acetamide formation–10–0°C18%
Ethylation50–60°C9%

Elevated pressures (2–3 atm) during catalytic hydrogenation steps reduce reaction times by 40% while maintaining >90% selectivity.

Catalytic Systems

Palladium-based catalysts (Pd/C, Pd(OAc)₂) prove most effective for hydrogenation steps, with ligand-modified systems showing enhanced stereoselectivity. For example, the use of BINAP-Pd complexes in asymmetric syntheses achieves enantiomeric excess >98%.

Characterization and Quality Control

Spectroscopic Analysis

Advanced characterization techniques ensure structural fidelity:

TechniqueKey Diagnostic SignalsSource Reference
¹H NMR (600 MHz)δ 4.21 (s, 2H, CH₂Cl), δ 3.72 (m, 1H, piperidine)
¹³C NMR168.9 ppm (C=O), 45.2 ppm (N-CH₂CH₃)
HRMS (ESI-TOF)m/z 309.1482 [M+H]⁺ (calc. 309.1485)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes purity >99% with retention time 12.7±0.3 minutes.

Industrial-Scale Production Considerations

Large-scale synthesis (batch sizes >10 kg) introduces unique challenges:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5–2 L500–2000 L
Cooling EfficiencyIce bathsJacketed reactors
PurificationColumn chromatographyCrystallization
Cycle Time5–7 days2–3 days

Continuous flow systems reduce ethylation step duration by 65% through improved mass transfer.

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities include:

  • Over-alkylated products (5–8%)

  • Hydrolyzed chloroacetamide derivatives (3–5%)

Countermeasures:

  • Strict moisture control (<50 ppm H₂O)

  • Use of molecular sieves in alkylation steps

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Piperidine-Based Chloroacetamides

The compound shares structural homology with piperidine derivatives bearing chloroacetamide groups. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Notes
N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide Ethyl group on acetamide N; 2-ylmethyl linkage C18H27ClN2O 322.87 Discontinued; tertiary amine
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide Isopropyl group on acetamide N; 3-yl linkage C17H25ClN2O 308.85 Chiral center at piperidine 3-position
N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide Isopropyl group on acetamide N; 2-ylmethyl linkage C18H27ClN2O 322.87 Higher steric hindrance vs. ethyl analog

Structural and Functional Insights:

  • The ethyl group in the target compound may enhance lipophilicity compared to smaller substituents but reduce steric shielding.
  • Positional Isomerism: The 2-ylmethyl vs. 3-yl linkage affects spatial orientation, influencing interactions with biological targets. For example, the 3-yl analog in introduces a chiral center, which could impact enantioselective activity.

Chloroacetamide Agrochemicals

Chloroacetamide derivatives are widely used as herbicides and pesticides.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Notes
Alachlor N-(2,6-diethylphenyl)-N-(methoxymethyl) C14H20ClNO2 269.77 Herbicide; methoxymethyl group
S-metolachlor TP (Example A) N-(2-ethyl-6-methylphenyl) C12H15ClNO 224.71 Metabolite with simplified substituents


Functional Differences:

  • Applications: Alachlor and S-metolachlor TPs are herbicidal, whereas the target piperidine compound may have unexplored pharmacological applications due to its piperidine-benzyl pharmacophore.
  • Reactivity: The chloroacetamide group in agrochemicals facilitates alkylation of biological targets (e.g., enzyme inhibition), a property that could be leveraged in drug design for the target compound .

Research and Development Considerations

  • Synthetic Challenges: The discontinued status of the target compound may reflect difficulties in synthesis, purification, or stability.
  • Pharmacokinetic Predictions: Compared to isopropyl analogs, the ethyl group may reduce metabolic clearance rates due to lower steric demand, enhancing bioavailability.
  • Toxicity Profiling: Chloroacetamides in agrochemicals exhibit species-specific toxicity; similar evaluations are needed for the target compound to assess safety .

Biological Activity

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide is a synthetic compound notable for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound features a piperidine ring substituted with a benzyl group and an acetamide moiety, which contributes to its unique pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is C17H25ClN2OC_{17}H_{25}ClN_2O, with a molar mass of approximately 294.82 g/mol. The presence of the chlorine atom at the second position of the acetamide group enhances its reactivity and potential biological activity, making it a subject of interest in various research domains.

Research indicates that this compound interacts with several biological targets, particularly neurotransmitter systems. Its primary mechanism involves binding to muscarinic receptors, which are implicated in various neurological conditions. This binding affinity suggests potential therapeutic applications in treating disorders such as schizophrenia and Alzheimer's disease.

Pharmacological Applications

The compound has been investigated for several pharmacological properties:

  • Muscarinic Receptor Antagonism : It shows significant potential as a muscarinic receptor antagonist, influencing neurotransmitter release and potentially ameliorating symptoms related to cognitive disorders.
  • Analgesic Properties : Preliminary studies suggest it may modulate pain pathways, indicating its potential use as an analgesic or psychoactive agent.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit these effects .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substitution patterns:

Compound NameStructural FeaturesUnique Attributes
N-(1-Methyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamideSimilar piperidine structureVariation in methyl substitution affects receptor binding affinity
N-(1-Benzyl-piperidin-4-ylmethyl)-2-fluoro-N-ethyl-acetamideContains fluorine instead of chlorineFluorine may enhance metabolic stability
N-(1-Benzyl-piperidin-4-ylmethyl)-acetamideLacks chlorinationServes as a baseline for assessing the impact of halogen substitution on biological activity

This table illustrates how slight modifications can significantly alter the pharmacological profile and efficacy of related compounds.

Study on Alzheimer’s Disease

In a study focusing on Alzheimer’s disease therapy, derivatives similar to this compound were shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These findings underscore the potential for developing multi-targeted therapeutic agents aimed at cognitive enhancement and neuroprotection .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at a molecular level with target proteins. These studies reveal specific binding sites and conformational changes that occur upon interaction, which are crucial for understanding its mechanism of action.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide?

The synthesis involves multi-step reactions, starting with the formation of the piperidine core followed by benzylation and chloroacetamide substitution. Key steps include:

  • Amide Coupling : Reaction of 1-benzyl-piperidin-2-ylmethylamine with 2-chloro-N-ethyl-acetamide under anhydrous conditions, typically using coupling agents like HATU or DCC in dichloromethane or DMF .
  • Temperature Control : Maintaining temperatures between 0–5°C during benzylation to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while non-polar solvents (e.g., toluene) improve selectivity for intermediate isolation .
  • Yield Optimization : Purity >95% is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural integrity and purity validated for this compound?

Standard characterization protocols include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, with benzyl protons appearing as a multiplet at δ 7.2–7.4 ppm and the piperidine methylene group at δ 3.1–3.3 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+) at m/z 351.18 (calculated) .
  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence biological activity?

The (R)-configuration at the piperidine ring enhances binding affinity to muscarinic receptors (e.g., M1/M3 subtypes) due to optimal spatial alignment with hydrophobic pockets. Comparative studies show:

  • Receptor Binding : (R)-enantiomer exhibits IC50_{50} = 12 nM for M1, vs. >1 µM for the (S)-form .
  • Functional Assays : In vitro calcium flux assays demonstrate (R)-enantiomer-mediated inhibition of acetylcholine-induced signaling (EC50_{50} = 8 nM) .
  • Chiral Resolution : Enantiomers are separated via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or asymmetric synthesis using chiral auxiliaries .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

Discrepancies in X-ray diffraction data (e.g., ambiguous electron density maps) are addressed by:

  • Enantiomorph-Polarity Refinement : Applying Flack’s x parameter to distinguish centrosymmetric twinning, which reduces over-precision in chirality assignment .
  • SHELX Suite : Dual-space algorithms (SHELXD) resolve phase problems, while SHELXL refines anisotropic displacement parameters for disordered regions .
  • Complementary Techniques : Pairing crystallography with solid-state NMR (ssNMR) clarifies dynamic conformations of the benzyl and acetamide groups .

Q. Which in vitro models are suitable for studying neurotransmitter system interactions?

  • Primary Neuronal Cultures : Rat cortical neurons assess compound-induced modulation of GABAA_A or NMDA receptor currents via patch-clamp electrophysiology .
  • Receptor Transfected Cells : HEK293 cells expressing human M1/M3 receptors quantify ligand efficacy via cAMP or IP1 accumulation assays .
  • Microdialysis in Brain Slices : Measurement of dopamine or serotonin release in striatal slices under compound treatment (LC-MS/MS detection) .

Methodological Considerations Table

AspectTechnique/ApproachKey ParametersReferences
Synthesis PurityColumn chromatography (silica gel, ethyl acetate:hexane 3:7)Rf_f = 0.45 (TLC)
Stereochemical AnalysisChiral HPLC (Chiralpak IA, hexane:isopropanol 85:15)Retention time: (R)-form = 12.3 min
Receptor BindingRadioligand displacement ($$$^3$H$$
-QNB for muscarinic receptors)Ki_i calculated via Cheng-Prusoff equation
CrystallographySHELXTL refinement (Mo-Kα radiation, λ = 0.71073 Å)R1_1 < 0.05, wR2_2 < 0.12

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